molecular formula C16H15N B047880 Dizocilpine CAS No. 77086-21-6

Dizocilpine

Cat. No.: B047880
CAS No.: 77086-21-6
M. Wt: 221.30 g/mol
InChI Key: LBOJYSIDWZQNJS-CVEARBPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dizocilpine (MK-801) is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, binding to the ion channel site and blocking glutamate-mediated excitatory neurotransmission . It is widely utilized in preclinical research to model schizophrenia due to its ability to induce hyperlocomotion, cognitive deficits, and sensorimotor gating disruptions in rodents . Additionally, this compound exhibits neuroprotective properties in cerebral ischemia models when administered pre- or post-ischemia , and it has shown anticancer activity by inhibiting the ERK1/2 signaling pathway, downregulating cyclin D1, and upregulating tumor suppressors like p21 and p53 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dizocilpine involves several key steps. The nitrogen-bridged core of this compound can be obtained through an intramolecular selective α-Heck reaction followed by an hydroamination reaction between the exocyclic alkene and the secondary protected amine . The reaction conditions typically involve the use of palladium catalysts and specific ligands to facilitate the Heck reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The final product is purified using techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Dizocilpine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the structure of this compound, potentially altering its pharmacological properties.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, affecting its activity and binding affinity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Behavioral Research

Dizocilpine has been extensively used in behavioral studies to understand the mechanisms underlying various neuropsychiatric disorders. Its ability to block NMDA receptors makes it a valuable tool for investigating the effects of glutamatergic dysfunction.

Key Findings:

  • Cognitive Impairment: Research indicates that this compound can impair cognitive functions, particularly in tasks requiring memory and learning. For instance, studies have shown that chronic administration of this compound can facilitate cocaine self-administration, suggesting its role in addiction behaviors .
  • Locomotor Activity: this compound has been shown to induce hyperlocomotion in animal models. In comparative studies, it was found to be approximately 15 times more potent than phencyclidine (PCP) in stimulating locomotion . This effect is dose-dependent, with significant increases observed at doses ranging from 0.1 to 0.2 mg/kg .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of this compound derivatives. These compounds are being explored as potential treatments for neurodegenerative diseases due to their ability to modulate NMDA receptor activity without inducing psychotomimetic effects.

Research Insights:

  • Neuroprotection Against Excitotoxicity: Novel dibenzosuberane derivatives derived from this compound have shown promise in protecting against NMDA-induced hippocampal neurodegeneration. These compounds demonstrated significant reduction in hippocampal damage at concentrations as low as 30 µM .
  • Safety Profile: Behavioral studies indicated that certain this compound derivatives did not induce hyperlocomotion or impair startle response in rats, suggesting a favorable safety profile for potential therapeutic applications .

Pharmacological Applications

The pharmacological potential of this compound extends beyond behavioral studies and neuroprotection. It is being investigated for its efficacy in treating various conditions linked to NMDA receptor dysfunction.

Potential Therapeutic Uses:

  • Chronic Pain and Depression: Due to its NMDA antagonism, this compound may provide relief in conditions characterized by chronic pain and depressive symptoms by modulating glutamatergic signaling pathways .
  • Addiction Treatment: The facilitation of cocaine self-administration through chronic NMDA receptor blockade suggests that this compound could play a role in understanding and potentially treating substance use disorders .

Data Summary Table

Application AreaDescriptionKey Findings
Behavioral ResearchInvestigating cognitive impairment and locomotor activityInduces hyperlocomotion; affects learning/memory
Neuroprotective EffectsProtecting against excitotoxicityReduces hippocampal damage; safe derivatives
Pharmacological ApplicationsPotential treatment for chronic pain and addictionModulates glutamatergic signaling; addiction behavior

Case Studies

  • Cognitive Impairment Study:
    • A study examined the effects of this compound on spatial learning deficits induced by NMDA antagonism. Results indicated significant disruptions in learning tasks at varying doses .
  • Neuroprotection Case:
    • In a model of NMDA-induced neurodegeneration, a dibenzosuberane derivative demonstrated reduced hippocampal cell death, marking a significant advancement in developing safer NMDA receptor-targeted therapies .
  • Addiction Behavior Research:
    • Chronic exposure to this compound was shown to facilitate cocaine self-administration in rats, highlighting its role in addiction mechanisms and potential therapeutic targets for intervention .

Mechanism of Action

Dizocilpine exerts its effects by binding inside the ion channel of the NMDA receptor, blocking the flow of ions such as calcium through the channel . This blockade is use- and voltage-dependent, meaning the channel must be open for this compound to bind. By inhibiting the NMDA receptor, this compound disrupts synaptic plasticity and neurotransmission, leading to its characteristic effects on memory and learning. Additionally, this compound has been found to act as a nicotinic acetylcholine receptor antagonist and inhibit serotonin and dopamine transporters .

Comparison with Similar Compounds

Comparison with Similar Compounds

NMDA Receptor Antagonists

2.1.1. Phencyclidine (PCP)
  • Mechanism: Non-competitive NMDA receptor antagonist.
  • Potency : Less potent than dizocilpine in blocking NMDA receptors. In catalepsy models, the minimum effective dose (MED) for PCP was 3.2 mg/kg vs. 0.178 mg/kg for this compound .
  • Therapeutic Applications : Used in psychosis research; exacerbates schizophrenia-like behaviors.
  • Side Effects : Psychosis, cognitive impairment, and social withdrawal .
2.1.2. Ketamine
  • Mechanism: Non-competitive NMDA receptor antagonist with additional opioid and monoaminergic effects.
  • Potency : MED for enhancing GHB-induced catalepsy was 17.8 mg/kg, ~100x less potent than this compound .
  • Therapeutic Applications : Rapid-acting antidepressant and anesthetic.
  • Side Effects : Psychotomimetic effects at high doses; less motor toxicity than this compound .
2.1.3. ADCI
  • Mechanism : Structural analog of this compound with NMDA antagonist properties.
  • Potency: 10x less potent than this compound in blocking ethanol withdrawal seizures (effective dose range: 1–10 mg/kg vs. This compound’s 0.1–1 mg/kg) .
  • Therapeutic Applications: Reduces ethanol withdrawal seizures and tremors.
  • Side Effects : Minimal motor incoordination compared to this compound .
2.1.4. FPL12495AA (Remacemide Metabolite)
  • Mechanism : NMDA channel blocker with affinity for the this compound-binding site.
  • Potency : Inhibits veratridine-induced glutamate release at lower concentrations (12.5 μM) than this compound (100 μM) .
  • Side Effects: Limited data, but fewer locomotor disruptions than this compound .

Potassium Channel Blockers

2.2.1. Cyproheptadine and Amitriptyline
  • Mechanism : Tricyclic compounds blocking Kv potassium channels.
  • Comparison: this compound inhibits both Kv and K_A currents non-selectively (19–28% inhibition at 30 μM) but is less potent than cyproheptadine, which shows higher selectivity for Kv .
  • Therapeutic Implications : Cyproheptadine’s central chain enhances Kv selectivity, making it more suitable for channelopathy research than this compound .

Neuroprotective Agents

2.3.1. Minocycline
  • Interaction: Attenuates this compound-induced hyperlocomotion and prepulse inhibition (PPI) deficits by normalizing dopamine levels in the frontal cortex and striatum .
  • Therapeutic Potential: Demonstrates antipsychotic-like activity, contrasting this compound’s pro-psychotic effects .

Data Tables

Table 1: Comparative Potency of NMDA Antagonists in Behavioral Models

Compound Model (Effect) Effective Dose (mg/kg) Reference
This compound GHB-induced catalepsy (MED) 0.178
PCP GHB-induced catalepsy (MED) 3.2
Ketamine GHB-induced catalepsy (MED) 17.8
This compound Ethanol withdrawal seizures (ED50) 0.3
ADCI Ethanol withdrawal seizures (ED50) 3.0

Table 2: Neurochemical Effects in Cancer Models

Effect This compound (250 μM) Mechanism Reference
Cyclin D1 downregulation 60% of basal levels ERK1/2 pathway inhibition
p21 upregulation 3-fold increase Cell cycle arrest at G1 phase
Tumor growth inhibition 59-day survival (mice) AP1/c-fos suppression

Contradictions and Model-Dependent Efficacy

  • Neuroprotection : this compound reduced cerebral necrosis in rats when administered pre-ischemia but failed to improve hippocampal histopathology in primates post-ischemia .
  • Antidepressant Effects : this compound antagonized imipramine’s antidepressant effects in learned helplessness models, highlighting its complex role in mood regulation .

Biological Activity

Dizocilpine, commonly known as MK-801, is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, primarily recognized for its significant role in neuropharmacology. This compound has been extensively studied for its diverse biological activities, particularly in the context of central nervous system (CNS) disorders. This article provides an in-depth examination of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and therapeutic implications.

Pharmacological Properties

This compound exhibits a wide array of pharmacological effects, including:

  • Anticonvulsant Activity : MK-801 has been shown to possess anticonvulsant properties, making it a candidate for treating seizure disorders. Studies indicate that it can effectively reduce seizure activity in various animal models .
  • Anesthetic Effects : The drug is also noted for its anesthetic properties, which are attributed to its NMDA receptor antagonism. This characteristic has led to investigations into its potential use in anesthesia .
  • Neuroprotective Effects : Recent studies have highlighted this compound's neuroprotective capabilities, particularly in models of neurodegeneration. For instance, it has been shown to reduce hippocampal damage induced by NMDA receptor overstimulation .

The primary mechanism through which this compound exerts its effects is through antagonism of the NMDA receptor. This receptor plays a crucial role in synaptic plasticity and memory function. By blocking this receptor, this compound can influence various neurochemical pathways:

  • Oxidative Stress Modulation : MK-801 has been implicated in the formation of oxidative metabolites that may contribute to its biological effects. It generates reactive oxygen species (ROS), which can lead to cellular damage but also play a role in signaling pathways related to neuroprotection .
  • Behavioral Effects : Behavioral studies in animal models have demonstrated that this compound can impair working memory and induce anxiety-like behaviors. These effects are likely tied to its impact on glutamatergic signaling pathways .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound through various experimental paradigms:

Study FocusFindings
Anticonvulsant Activity MK-801 significantly reduced seizure frequency in rodent models .
Neuroprotection In models of NMDA-induced excitotoxicity, this compound administration resulted in reduced neuronal death .
Behavioral Studies Mice treated with MK-801 exhibited impaired prepulse inhibition and increased anxiety-like behaviors .

Case Study: Neuroprotective Effects

In a study examining the neuroprotective effects of this compound, researchers administered the compound to rats subjected to NMDA-induced hippocampal neurodegeneration. Results indicated that this compound significantly mitigated neuronal loss at doses as low as 30 μM, suggesting its potential utility in preventing excitotoxic damage associated with neurological disorders .

Q & A

Basic Research Questions

Q. What experimental models are commonly used to study the neuroprotective effects of dizocilpine, and what methodological parameters are critical for reproducibility?

this compound’s neuroprotective properties are often studied in rodent models of cerebral ischemia. For example, the rat middle cerebral artery occlusion (MCAO) model requires precise monitoring of plasma concentrations (ED50: 0.3 mg/kg) and survival times (e.g., 4-hour post-occlusion) to ensure reproducibility . Methodological rigor includes verifying occlusion success via cerebral blood flow measurements and controlling for variables like body temperature and anesthesia protocols.

Q. How do researchers assess this compound’s selectivity for NMDA receptor subtypes in electrophysiological studies?

Selectivity is evaluated using voltage-clamp techniques on isolated neurons or brain slices. For instance, studies comparing inhibition of potassium currents (Kv and K_A) by this compound enantiomers show non-selective block (e.g., 19–28% inhibition at 30 μM), contrasting with more selective tricyclic compounds like cyproheptadine . Dose-response curves and competitive binding assays with radiolabeled ligands (e.g., [³H]this compound) further validate receptor specificity .

Q. What are standard dosing protocols for this compound in behavioral studies, and how do strain/vendor differences impact outcomes?

this compound is typically administered intraperitoneally at 0.05–0.3 mg/kg to induce NMDA receptor blockade. However, strain differences significantly alter responses. For example, Sprague Dawley rats from Charles River show stronger this compound-induced startle amplitude increases compared to Envigo rats, necessitating vendor-specific dose calibration . Behavioral paradigms (e.g., radial-arm maze for memory errors) must also account for baseline variability in control groups .

Advanced Research Questions

Q. How can contradictory findings on this compound’s neuroprotective vs. neurotoxic effects be reconciled in preclinical studies?

Context-dependent outcomes arise from differences in dosing, timing, and model systems. While this compound reduces ischemia-induced hippocampal damage at 3 mg/kg , prolonged use in neonatal rats (e.g., P7 administration) causes caspase-3-mediated apoptosis and persistent deficits in prefrontal cortex neurons . Researchers must distinguish acute neuroprotection (e.g., ERK pathway inhibition in cancer cells ) from chronic toxicity by integrating histopathology (e.g., Olney’s lesions) and longitudinal behavioral tracking.

Q. What mechanisms underlie this compound’s modulation of ERK1/2 signaling in cancer cells, and how can this inform experimental design?

this compound inhibits ERK1/2 phosphorylation, downregulating CREB-dependent genes (e.g., cyclin D1, bcl-2) in lung adenocarcinoma cells. Methodologically, siRNA silencing (e.g., p21 knockdown) and chromatin immunoprecipitation (ChIP) are used to validate gene targets . Researchers should also assess off-target interactions, such as α7-nicotinic receptor blockade, which may confound results .

Q. What strategies address this compound-induced variability in cognitive assays, such as radial-arm maze performance?

Variability is minimized by standardizing signal intensity (e.g., light brightness in attention tasks) and controlling for this compound’s latency effects (e.g., response delays from 73.8 msec to 102.0 msec) . Factorial designs with covariates (e.g., non-response trial counts) and post hoc tests (e.g., Bonferroni corrections for multiple comparisons) improve statistical robustness .

Q. How do sex and age influence this compound’s behavioral and neurochemical effects in animal models?

Neonatal exposure (P7) in mice reduces parvalbumin interneurons by 50% in adulthood, correlating with anxiety-like behavior . In adult rats, this compound’s startle amplitude effects are sex-dependent, with females showing stronger responses in vendor-specific cohorts . Age- and sex-stratified sampling, combined with immunohistochemistry (e.g., GAD67 labeling), is critical for mechanistic clarity.

Q. What experimental approaches validate this compound’s role in simulating schizophrenia endophenotypes, and what are limitations?

Schizophrenia models use this compound (0.1–0.3 mg/kg) to induce hyperlocomotion, prepulse inhibition (PPI) deficits, and social withdrawal. However, vendor-specific PPI variability (e.g., Charles River vs. Envigo rats) complicates cross-study comparisons . Complementary techniques, such as optogenetic silencing of NMDA receptors in prefrontal cortex, are recommended to isolate this compound-specific effects .

Q. Methodological Considerations Table

Research Focus Key Parameters Evidence-Based Recommendations
NeuroprotectionPlasma concentration, ischemia durationUse MCAO model with 4-hour survival; monitor ED50
Receptor SelectivityEnantiomer comparison, voltage protocolsCombine Kv/K_A current analysis with [³H] binding
Behavioral VariabilityVendor, sex, signal intensityStratify Sprague Dawley rats by vendor; control light intensity
Cancer MechanismssiRNA, ChIP, off-target receptorsValidate ERK pathway targets via p21 silencing

Properties

IUPAC Name

(1S,9R)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N/c1-16-13-8-4-2-6-11(13)10-15(17-16)12-7-3-5-9-14(12)16/h2-9,15,17H,10H2,1H3/t15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOJYSIDWZQNJS-CVEARBPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C3=CC=CC=C3C[C@@H](N1)C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

77086-22-7 (Parent)
Record name Dizocilpine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077086216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3048447
Record name Dizocilpine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

This study examined the consequences of systemic treatment with either L-dopa or MK-801 on the levels of mRNAs encoding the 65 and 67 kDa isoforms of glutamate decarboxylase (GAD65 and GAD67) in the striatum and globus pallidus (GP) of rats rendered hemiparkinsonian by intranigral 6-hydroxydopamine injection. GADs mRNA levels were assessed by means of in situ hybridization histochemistry. In the striatum, dopamine denervation resulted in increased GAD67 mRNA levels at the rostral and caudal levels, whereas GAD65 showed selective increase at the caudal level. L-dopa and MK-801 treatments showed differential effects on the two GAD isoform levels in rats with 6-hydroxydopamine lesion. The lesion-induced increases in GAD67 transcripts were potentiated by L-dopa but unaffected by MK-801, whereas the increases in GAD65 were suppressed by MK-801 but unaffected by L-dopa. These data suggest a heterogeneity of glutamate-dopamine interaction in the anteroposterior extent of the striatum and show that NMDA-mediated mechanisms are involved in the 6-hydroxydopamine lesion-induced transcriptional changes in striatal GAD65 but not GAD67. In GP, the 6-OHDA lesion elicited increases in both GAD65 and GAD67 mRNA levels. L-dopa or MK-801 treatment suppressed the lesion-induced augmentations in the two GADs mRNA levels. These results indicate that dopamine denervation-induced changes in the functional activity of GP neurons involve both dopamine and glutamate NMDA receptor-mediated mechanisms. Comparison between the effects of L-dopa and MK-801 treatments on markers of the activity of striatal and pallidal GABA neurons further suggest that the impact of these treatments at the GP level do not depend solely on the striatopallidal input.
Record name DIZOCILPINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7641
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White solid from cyclohexane

CAS No.

77086-21-6
Record name Dizocilpine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77086-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dizocilpine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077086216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dizocilpine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIZOCILPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PY8KH681I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DIZOCILPINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7641
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

68.5-69 °C
Record name DIZOCILPINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7641
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

[3H]MK-801 binding was performed using Triton X-100 washed synaptic plasma membranes (SPM) prepared from rat forebrain (30-45 day old, male Sprague-Dawley; Sasco, St. Charles, MO) as described previously [J. W. Thomas, W. F. Hood, J. B. Monahan, P. C. Contreras and T. L. O'Donohue, Brain Res., 442, 396-398 (1988)]. The assay was initiated by the addition of SPM (0.20-0.30 mg) to an incubation containing 2.0 nM [3H]MK-801 (15 Ci/mmole; New England Nuclear, Boston, MA) and various concentrations of the appropriate test compound in a total volume of 0.5 ml (all additions were made in 50mM Tris/acetate buffer, pH 7.4) and continued for 120 min at 25° C. The samples were then filtered through glass fiber filters (Schleicher and Schuell #32) which were pretreated with 0.05% (v/v) polyethylenimine. The filters were washed and the radioactivity quantitated by liquid scintillation spectrometry. Inhibition of [3H]MK-801 binding was measured as a decrease in specific basal binding (basal binding=2583 ±381 DPM) with nonspecific binding as the residual binding in the presence of 60 μM MK-801 (562 ±30 DPM). The IC50 values for the inhibition of [3H]MK-801 binding were determined using a logit-log analysis and are reported in Table III, below.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dizocilpine
Dizocilpine
Dizocilpine
Dizocilpine
Dizocilpine
Dizocilpine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.